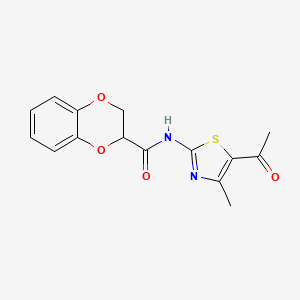

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)12-7-20-10-5-3-4-6-11(10)21-12/h3-6,12H,7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJBOVIYXIHTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2COC3=CC=CC=C3O2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch method, which involves the reaction of a thiourea derivative with α-haloketones.

Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via the cyclization of catechol derivatives with appropriate dihalides.

Coupling of the Two Moieties: The final step involves coupling the thiazole and benzodioxine moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-aminothiazole moiety undergoes nucleophilic substitution reactions, particularly at the acetylated position. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 80°C | N-Acetyl derivative | 85% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-thiazole hybrid | 72% |

-

Key Observation : The 5-acetyl group enhances electrophilicity at C-4 of the thiazole, facilitating cross-coupling reactions .

Amide Bond Functionalization

The carboxamide linkage participates in hydrolysis and condensation:

| Reaction Type | Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | Benzodioxine-2-carboxylic acid | Complete cleavage | |

| Condensation | EDCI, HOBt, DCM, RT | Peptide conjugates | Retains stereochemistry |

-

Mechanistic Insight : The amide’s resonance stabilization limits reactivity under mild conditions, necessitating strong acids/bases or coupling agents .

Benzodioxine Ring Modifications

The 2,3-dihydro-1,4-benzodioxine ring exhibits stability under standard conditions but reacts via:

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 1,4-Benzoquinone derivative | >90% | |

| Ring-Opening | BBr₃, CH₂Cl₂, -78°C | Catechol intermediate | Stereospecific |

-

Critical Factor : The electron-rich oxygen atoms direct electrophilic attacks, while ring strain enables cleavage with Lewis acids .

Thiazole-Amine Derivatization

The 4-methyl-5-acetylthiazol-2-amine group undergoes sequential modifications:

-

SAR Note : Replacement of the 4-methyl group with bulkier substituents (e.g., CF₃) enhances hydrophobic interactions in kinase inhibition .

Stability and Degradation Pathways

-

Thermal Degradation : Decomposition above 200°C yields CO₂, methylthiazole fragments, and benzodioxine oligomers .

-

Photolytic Cleavage : UV exposure (254 nm) induces C–N bond rupture in the carboxamide .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in kinase inhibitor development . Future studies should explore enantioselective syntheses and catalytic functionalization to expand its utility.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of similar thiazole compounds have shown efficacy against HIV-1 by inhibiting viral transcription without affecting general cellular transcription processes. This mechanism is crucial for developing targeted antiviral therapies that minimize cytotoxicity while effectively combating viral replication .

Cancer Research

The compound has been investigated for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. Research indicates that modifications of thiazole-containing compounds can lead to selective inhibition of CDK9, which is involved in transcription elongation in cancer cells. This selectivity can enhance therapeutic outcomes while reducing side effects associated with broader CDK inhibition .

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HIV-1 | 4.0 | Inhibits Tat-mediated transcription |

| Compound B | CDK9 | <10 | Selective inhibition of transcriptional control |

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Aryl group substitution | Increased potency against CDK9 | |

| Acetamide group variation | Altered selectivity profile |

Case Study 1: Inhibition of HIV Transcription

A study focusing on the structure-activity relationship of thiazole derivatives demonstrated that specific modifications led to significant antiviral activity against HIV-1. The compounds were effective in T cell lines and primary human cells, showing promise for further development into therapeutic agents targeting HIV .

Case Study 2: Selective CDK9 Inhibition

In a comparative modeling study involving various thiazole derivatives, one compound exhibited remarkable selectivity for CDK9 over other CDKs, such as CDK2 and CDK7. This selectivity was crucial for minimizing off-target effects and enhancing the therapeutic index in cancer treatment .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes involved in metabolic pathways, such as kinases and proteases.

Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- **N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide.

- **N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide .

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a thiazole ring and a benzodioxine moiety, which imparts distinct electronic and steric properties that can be exploited in various applications .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, highlighting its synthesis, biological properties, and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of Thiazole Moiety : The thiazole ring is synthesized using acetylation of 4-methylthiazole derivatives.

- Benzodioxine Synthesis : The benzodioxine structure is constructed through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The final step involves the formation of the amide bond between the thiazole and benzodioxine components.

Anticancer Activity

Research indicates that derivatives of benzodioxole exhibit promising anticancer properties. For instance:

- Cytotoxic Effects : Compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies show significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

The mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce both early and late apoptosis in cancer cells, disrupting mitochondrial membrane potential and inhibiting DNA synthesis .

- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential neuroprotective roles alongside anticancer activity .

Antimicrobial Properties

Certain thiazole derivatives have shown promising antimicrobial activity against various pathogens. The structural modifications in compounds like N-(5-acetyl-4-methylthiazol-2-yl) enhance their efficacy against bacteria and fungi .

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The IC50 values for these activities range from 0.70 to 30.80 μM, indicating that it may serve as a potential therapeutic agent for managing diabetes .

4. Case Studies

Several studies have documented the biological activity of compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-benzodioxine derivatives:

| Study | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| A549 | Cytotoxicity | 15 µM | |

| C6 | Apoptosis Induction | Not specified | |

| Various | α-Amylase Inhibition | 0.70 - 30.80 µM |

These studies collectively underscore the multifaceted biological activities associated with this compound class.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis involves cyclization reactions typical of thiazole derivatives. For example, intermediates may form via nucleophilic substitution between acetylated thiazole precursors and benzodioxine carboxamide moieties. Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and functional groups, complemented by IR spectroscopy to validate carbonyl stretches (e.g., acetyl C=O at ~1700 cm⁻¹). X-ray crystallography (e.g., SHELXL) is critical for resolving stereochemical ambiguities in intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl groups (δ 2.4–2.6 ppm for acetyl-CH₃) and benzodioxine protons (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl carbons (e.g., ~170 ppm for carboxamide).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Diffraction : Resolves crystal packing and bond lengths, particularly for the thiazole-benzodioxine junction .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound, such as twinning or disorder?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via dual-space algorithms, especially for non-centrosymmetric crystals.

- Refinement : Apply SHELXL with TWIN/BASF commands to model twinned datasets. For disorder, partition occupancies using PART/SUMP instructions and validate via residual electron density maps.

- Validation : Cross-check with R-factor convergence (<5% discrepancy) and ADDSYM to detect missed symmetry .

Q. What methodologies map hydrogen-bonding networks in this compound’s crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize H-bond motifs (e.g., D(2) for dimeric rings). Tools like Mercury (CCDC) visualize interactions.

- Energy Frameworks (Hirshfeld Surface) : Quantify interaction energies (e.g., electrostatic vs. dispersion) using CrystalExplorer.

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) in SHELXL refine H-bond donor/acceptor geometries .

Q. How to address discrepancies between computational models (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer :

- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states of the acetyl-thiazole group. Compare calculated NMR shifts (GIAO-DFT) with experimental data.

- Crystal Field Effects : Replicate solid-state conditions in DFT via periodic boundary conditions (VASP, Quantum ESPRESSO).

- Validation : Re-synthesize derivatives with modified substituents to isolate electronic effects .

Q. What strategies optimize reaction yields for the acetyl-thiazole moiety during synthesis?

- Methodological Answer :

- Catalysis : Screen Pd/Cu catalysts for C-S bond formation (e.g., Ullmann coupling).

- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates.

- Workflow Monitoring : Track reaction progress via TLC/HPLC. Quench side reactions (e.g., hydrolysis) with scavengers like molecular sieves .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for diastereomeric byproducts in the synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- NOESY NMR : Identify through-space interactions (e.g., acetyl-CH₃ to benzodioxine protons) to assign stereochemistry.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.